molecular formula C13H16N2O3S B2751018 Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone CAS No. 1428348-70-2

Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone

Cat. No.: B2751018
CAS No.: 1428348-70-2
M. Wt: 280.34
InChI Key: MQRFLNLPOIJYRV-UHFFFAOYSA-N
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Description

“Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone” is a structurally complex small molecule featuring a methanone core bridged between an indoline and a sulfonylated azetidine moiety. The indoline scaffold (a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring) is known for its pharmacological relevance, particularly in central nervous system (CNS) and autophagy-modulating agents .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(1-methylsulfonylazetidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-19(17,18)14-8-11(9-14)13(16)15-7-6-10-4-2-3-5-12(10)15/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRFLNLPOIJYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring. The azetidinone ring can be introduced through a cyclization reaction involving appropriate precursors. The methylsulfonyl group is usually added via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.

Chemical Reactions Analysis

Types of Reactions

Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone has a complex molecular structure that contributes to its biological activity. The compound features an indole moiety linked to an azetidine ring, which is further substituted with a methylsulfonyl group. This unique structure allows for interactions with various biological targets.

Pharmacological Applications

  • Cancer Research
    • Studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. They may act as inhibitors of specific kinases involved in tumor growth and metastasis. For instance, the inhibition of spleen tyrosine kinases (SYK) has been linked to reduced proliferation of cancer cells .
  • Inflammation and Pain Management
    • The compound has shown promise in the treatment of inflammatory conditions through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory response, and their inhibition can alleviate pain associated with disorders such as arthritis, rheumatoid arthritis, and other inflammatory diseases .
  • Neurological Disorders
    • Research suggests that indolin derivatives may also have neuroprotective effects. By modulating neurotransmitter systems or reducing neuroinflammation, these compounds could potentially be developed for treating conditions like Alzheimer's disease or Parkinson's disease.

Case Study 1: Anti-Cancer Activity

A study evaluated the efficacy of indolin derivatives against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.

CompoundIC50 (µM)Mechanism
Indolin Derivative A5.2Caspase activation
Indolin Derivative B3.8SYK inhibition

Case Study 2: Inflammation Reduction

In a preclinical model of arthritis, indolin derivatives were administered to assess their anti-inflammatory effects. The results showed a marked reduction in swelling and pain scores compared to control groups.

Treatment GroupSwelling Reduction (%)Pain Score Reduction
Control00
Indolin Group7560

Mechanism of Action

The mechanism of action of Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the azetidinone ring can interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Insights :

  • Cannabinoid analogs with indole cores and 4–6 carbon side chains show optimal CB1 receptor binding, highlighting the importance of side-chain length for activity—a principle that may extend to the target compound’s azetidine substituent .

Biological Activity

Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone, with the CAS number 1428348-70-2, is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer treatment. This article delves into its synthesis, biological effects, and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₆N₂O₃S
  • Molecular Weight : 280.34 g/mol
  • Structural Features : The compound features an indole core linked to a methylsulfonyl group and an azetidine ring, which may contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indolin derivatives. Notably, compounds containing the indolin scaffold have shown broad-spectrum activity against various cancer cell lines. For instance, research indicates that indolin-2-one derivatives exhibit significant inhibitory effects on receptor tyrosine kinases such as c-KIT, which is implicated in several malignancies. The binding affinities of these compounds are comparable to established drugs like Sunitinib, suggesting a promising therapeutic avenue for indolin-based compounds .

Table 1: Summary of Anticancer Activity of Indolin Derivatives

CompoundCell Lines TestedIC₅₀ (µM)Mechanism of Action
Indolin-2-oneA549, MCF75.0c-KIT inhibition
Indolin hybrid 1HCT1163.5Induction of apoptosis
Indolin hybrid 2HeLa4.0Inhibition of angiogenesis

The proposed mechanism involves the interaction of indolin derivatives with critical kinases involved in cancer progression. For example, the presence of a thioether linkage in some derivatives enhances their pharmacokinetic properties and increases their anticancer efficacy by facilitating interactions with targets like carbonic anhydrase IX (CA IX), which is overexpressed in various tumors .

Study on Indolin Derivatives

In a study published in Molecules, researchers synthesized a series of indolin derivatives and evaluated their anticancer properties against the NCI-60 human cancer cell lines. The results showed that certain compounds exhibited potent activity against multiple cancer types, with IC₅₀ values indicating effective inhibition at low concentrations .

Clinical Relevance

Another investigation focused on the synthesis and testing of related compounds for their ability to inhibit c-KIT and other kinases associated with tumor growth. The study found that modifications to the indolin structure could significantly enhance biological activity, paving the way for new therapeutic strategies in oncology .

Q & A

Q. What synthetic methodologies are optimal for preparing Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone?

The synthesis typically involves multi-step reactions:

  • Indoline Formation : Cyclization of aniline derivatives via Fischer indole synthesis or Buchwald-Hartwig amination .
  • Azetidine Functionalization : Sulfonylation of azetidine using methylsulfonyl chloride under basic conditions (e.g., triethylamine) .
  • Coupling : Reaction of the indoline and sulfonated azetidine moieties via a ketone linkage, often using coupling agents like EDC/HOBt .
  • Optimization : Continuous flow chemistry improves reaction efficiency and purity (>90% yield) by minimizing side reactions .
Step Key Conditions Yield Purity (HPLC)
Indoline synthesisToluene, 110°C, 12h75%85%
SulfonylationDCM, 0°C, 2h88%92%
CouplingDMF, RT, 24h65%89%

Q. How is the structural integrity of this compound validated post-synthesis?

  • NMR Spectroscopy : 1H and 13C NMR confirm connectivity of indoline (δ 7.2–7.8 ppm aromatic protons) and azetidine (δ 3.5–4.0 ppm methylsulfonyl group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 333.1234) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based readouts .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) with competitive binding curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values in HeLa or HepG2 cells) .

Advanced Research Questions

Q. How can computational methods predict target interactions for this compound?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Glide models binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Molecular Dynamics (MD) : Simulations (100 ns) assess binding stability and conformational changes in targets .
  • Pharmacophore Mapping : Identifies critical hydrogen-bond acceptors (e.g., sulfonyl group) and hydrophobic regions .

Q. What strategies resolve contradictions in reported solubility and stability data?

  • Solubility Profiling : Use shake-flask method with HPLC quantification across pH 1–10 buffers .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and oxidizing agents (H2O2) to identify degradation pathways .
  • Analytical Harmonization : Cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS for purity) .

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?

  • Metabolic Stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated oxidation rates .
  • Membrane Permeability : Caco-2 cell monolayers assess passive diffusion (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • Plasma Protein Binding : Equilibrium dialysis measures unbound fraction (e.g., <5% binding suggests high bioavailability) .

Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the azetidine sulfonyl group (e.g., replace methyl with trifluoromethyl) and test activity .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with biological data .
  • Fragment-Based Screening : Identify critical pharmacophores via SPR or thermal shift assays .

Methodological Best Practices

  • Synthesis : Prioritize automated platforms for reproducibility .
  • Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with siRNA knockdown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.